methyl 5-chloropyrimidine-4-carboxylate
Description
Methyl 5-chloropyrimidine-4-carboxylate is a pyrimidine derivative characterized by a chlorine substituent at the 5-position and a methyl ester group at the 4-position of the heteroaromatic ring. Pyrimidine-based compounds are pivotal in medicinal chemistry and materials science due to their versatility in hydrogen bonding, electronic effects, and structural modularity.
Properties
CAS No. |
124999-47-9 |
|---|---|
Molecular Formula |
C6H5ClN2O2 |
Molecular Weight |
172.57 g/mol |
IUPAC Name |
methyl 5-chloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,1H3 |
InChI Key |
YQNDTRSJLOUIBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=NC=C1Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloropyrimidine-4-carboxylate can be synthesized through several methods. One common method involves the reaction of 5-chloropyrimidine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as oxalyl chloride. The reaction typically proceeds as follows :
- Dissolve 5-chloropyrimidine-4-carboxylic acid in dichloromethane and dimethylformamide.
- Slowly add oxalyl chloride dropwise while stirring at room temperature for 2 hours.
- After the reaction, concentrate the mixture and add it dropwise to anhydrous methanol under ice bath conditions.
- Allow the reaction to proceed at room temperature for 2 hours.
- Concentrate the reaction mixture under reduced pressure to obtain this compound with a high yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used.
Hydrolysis: The major products are 5-chloropyrimidine-4-carboxylic acid and methanol.
Scientific Research Applications
Methyl 5-chloropyrimidine-4-carboxylate is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It is used in the development of pesticides and herbicides.
Organic Synthesis: It is a valuable building block for the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of methyl 5-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a precursor to various bioactive molecules, which exert their effects through different pathways. For example, substituted pyrimidine derivatives can inhibit enzymes or receptors involved in biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and properties:
Electronic and Reactivity Profiles
- Ester vs. Carboxylic Acid : The methyl ester in the target compound offers better membrane permeability than carboxylic acid analogs (e.g., 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid), which are more polar and acidic (pKa ~4–5) .
- Amino Substitution: Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate’s amino group enhances solubility in polar solvents and enables conjugation reactions, unlike the non-functionalized target compound .
Physicochemical Properties
- Lipophilicity : Ethyl esters (e.g., ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) exhibit higher logP values than methyl esters, impacting bioavailability in drug design .
- Stability : Bromine in methyl 5-bromo-2-hydroxypyrimidine-4-carboxylate may confer lower thermal stability due to weaker C–Br bonds compared to C–Cl .
Biological Activity
Methyl 5-chloropyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications based on recent scientific findings.
Chemical Structure and Properties
This compound features a pyrimidine ring with a chlorine atom at the 5-position and a carboxylate group at the 4-position, which is methyl esterified. Its molecular formula is CHClNO, and it has a molecular weight of approximately 173.58 g/mol. The presence of both chlorine and carboxylate functional groups enhances its reactivity and biological potential.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
1. Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against common pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
2. Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation, with IC values significantly lower than those of established chemotherapeutics like 5-Fluorouracil (5-FU). Specifically, some derivatives showed IC values ranging from 0.87 to 12.91 μM in various cancer cell lines .
3. Enzyme Inhibition
The compound's mechanism of action includes the inhibition of specific enzymes involved in metabolic pathways. For example, structure-activity relationship (SAR) studies have identified that modifications to the pyrimidine structure can enhance binding affinity to target enzymes, which is crucial for drug development .
Case Study: Antimicrobial Efficacy
A study published in MDPI reported that a derivative of this compound exhibited an MIC of 1 μg/mL against MRSA, indicating its potential as a lead compound for developing new antibiotics . The study further highlighted its effectiveness in inhibiting biofilm formation in pathogenic bacteria.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 1 | Antimicrobial against MRSA |
| Derivative X | 0.25 | Antimicrobial against VRE |
Case Study: Anticancer Activity
In another investigation focusing on cancer treatment, this compound derivatives were found to induce apoptosis in cancer cells. The study noted an increase in caspase-9 levels, suggesting that these compounds activate apoptotic pathways .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes critical for cell proliferation and survival.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in metabolic regulation.
Understanding these interactions is essential for optimizing the efficacy of this compound in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
